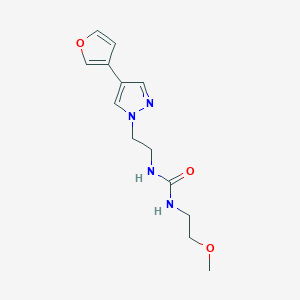
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, a compound featuring a furan ring and a pyrazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3 |
| Molecular Weight | 345.42 g/mol |
| IUPAC Name | This compound |
The structure comprises a furan ring attached to a pyrazole, which is further linked to an ethyl and methoxyethyl urea group.
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring through cyclization reactions. Subsequent steps introduce the furan moiety and the methoxyethyl group through substitution reactions. The final product is purified to achieve a high degree of purity suitable for biological testing.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable research article indicated that derivatives of pyrazolyl-urea exhibited significant anti-angiogenic activity, which is crucial for tumor growth inhibition. The compound was tested against various cancer cell lines, including ACN and HTLA-230, showing no adverse effects on cell viability at certain concentrations .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in cellular pathways. The presence of the sulfonamide group enhances binding affinity to active sites on target proteins, while the furan and pyrazole rings may facilitate hydrophobic interactions.
Case Studies
- Study on Anti-Angiogenic Activity : In vitro assays demonstrated that this compound significantly inhibited endothelial cell proliferation and migration, crucial steps in angiogenesis. The study utilized MTT assays to quantify cell viability and confirmed that treatment with the compound did not affect normal cells at therapeutic doses .
- In Vivo Evaluation : A separate animal model study evaluated the compound's efficacy in reducing tumor size in xenograft models. Results indicated a marked reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent against specific cancer types.
Properties
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-19-7-4-15-13(18)14-3-5-17-9-12(8-16-17)11-2-6-20-10-11/h2,6,8-10H,3-5,7H2,1H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYQLWDZPUKHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














